5-(4-fluorophenoxy)-1-pentanethiol
Overview
Description
5-(4-fluorophenoxy)-1-pentanethiol is a chemical compound that is widely used in scientific research. It is also known as 4-Fluorophenyl pentanethiol or 4-FPPT. This compound is used in various research studies due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenoxy)-1-pentanethiol is not fully understood. However, it is believed that the compound works by binding to specific proteins or enzymes, thereby altering their function. This alteration can lead to changes in biochemical and physiological processes, which can have a significant impact on the overall biological system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-fluorophenoxy)-1-pentanethiol depend on the specific protein or enzyme it binds to. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to changes in neurotransmitter levels and affect cognitive function. It has also been shown to bind to specific proteins, such as tubulin, which can affect the cytoskeleton and cell division.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(4-fluorophenoxy)-1-pentanethiol in lab experiments is its ability to selectively bind to specific proteins or enzymes. This allows researchers to study the function of these proteins or enzymes in a more targeted manner. However, the compound is also highly reactive and can be toxic in certain concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of 5-(4-fluorophenoxy)-1-pentanethiol in scientific research. One potential application is in the development of novel drugs. The compound has been used in the synthesis of various drugs, and further research could lead to the development of new therapies for various diseases. Another potential application is in the field of biochemistry, where the compound could be used to study the function of specific proteins and enzymes in greater detail. Additionally, the compound could be used as a tool for studying the cytoskeleton and cell division, which could lead to a better understanding of various cellular processes.
Scientific Research Applications
5-(4-fluorophenoxy)-1-pentanethiol has been used in various scientific studies due to its unique properties. It is commonly used in the field of organic chemistry as a reagent for the synthesis of various organic compounds. The compound is also used in the field of biochemistry to study the mechanism of action of different enzymes and proteins. It has been used in the synthesis of novel drugs and as a probe to study the binding sites of various proteins.
properties
IUPAC Name |
5-(4-fluorophenoxy)pentane-1-thiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FOS/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-14/h4-7,14H,1-3,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRMJMCMBDSJPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCS)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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